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Compound of Interest |

Cyclopropanamine, N,N-dimethyl-
Compound Name:
2-phenoxy-
CAS No.: 710-44-1
Cat. No.: B3280174
- 7

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,N-dimethyl-2-
phenoxycyclopropanamine, a structural analog of the monoamine oxidase inhibitor (MAOI)
tranylcypromine. While the primary amine (2-phenoxycyclopropanamine) is a known building
block in medicinal chemistry, the N,N-dimethyl derivative requires precise functionalization to

maintain the integrity of the strained cyclopropane ring.

The protocol utilizes a modular three-stage approach:

e Rhodium-catalyzed cyclopropanation of phenyl vinyl ether to construct the core scaffold.
o Curtius rearrangement to convert the carboxy-terminus to a primary amine.

o Reductive methylation using sodium cyanoborohydride to install the dimethylamino motif

without ring fragmentation.
Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Logic

The synthesis is designed to maximize diastereoselectivity (favoring the trans-isomer) and
safety. Direct amination of cyclopropanes is difficult; therefore, we employ a carboxylate
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intermediate derived from a carbenoid addition.
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Figure 1: Retrosynthetic disconnection showing the conversion of phenyl vinyl ether to the
target amine via a carbene insertion strategy.

Safety & Hazard Analysis (Critical)

» Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Handle in a fume hood behind a
blast shield. Do not heat undiluted EDA.

e Diphenylphosphoryl Azide (DPPA): Used in the Curtius rearrangement. It is toxic and
potentially explosive if heated in a closed system.
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o Sodium Cyanoborohydride: Liberates highly toxic HCN gas upon contact with strong acids.
Ensure the reaction pH is maintained above 3-4 and quench in a well-ventilated hood.

Detailed Experimental Protocols
Phase 1: Cyclopropane Core Construction

Objective: Synthesis of Ethyl 2-phenoxycyclopropanecarboxylate.

Rationale: The reaction of electron-rich phenyl vinyl ether with an electrophilic carbene (derived
from EDA) is best catalyzed by Rhodium(ll) acetate dimer. This catalyst minimizes C-H
insertion side products common with copper catalysts.

Reagents:

e Phenyl vinyl ether (1.0 equiv)

o Ethyl diazoacetate (EDA) (1.2 equiv)

e Rhodium(Il) acetate dimer [Rh2(OAc)4] (0.5 mol%)
e Dichloromethane (DCM), anhydrous

Protocol:

e Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and
nitrogen inlet.

e Charge: Add phenyl vinyl ether (10 mmol, 1.20 g) and Rh2(OAc)4 (0.05 mmol, 22 mg) to the
flask. Dissolve in 20 mL anhydrous DCM.

» Addition: Dissolve EDA (12 mmol, 1.37 g) in 10 mL DCM. Load this into a syringe pump.

o Reaction: Slowly add the EDA solution to the stirring mixture over 4—6 hours at room
temperature. Slow addition is critical to prevent EDA dimerization.

o Workup: Once gas evolution ceases and TLC indicates consumption of starting material,
concentrate the solvent under reduced pressure.
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« Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1).

o Note: The product will be a mixture of cis and trans isomers. The trans isomer is typically
the major product and more polar. Separate them at this stage if stereopurity is required.

Phase 2: Carboxyl-to-Amine Conversion (Curtius
Rearrangement)

Objective: Synthesis of 2-phenoxycyclopropanamine hydrochloride.

Rationale: The Curtius rearrangement is preferred over the Hofmann degradation for
cyclopropanes to avoid ring-opening reactions that can occur under strongly
basic/halogenating conditions.

Protocol:

e Hydrolysis: Dissolve the ester (5 mmol) in MeOH/H20 (3:1, 20 mL). Add LiOH (10 mmol). Stir
at RT for 12h. Acidify with 1M HCI, extract with EtOAc, and dry to obtain the carboxylic acid.

o Acyl Azide Formation: Dissolve the crude acid (4 mmol) in dry Toluene (15 mL). Add
Triethylamine (1.2 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.

e Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N2 gas indicates
isocyanate formation.

o Trapping/Hydrolysis:

o Option A (Boc-protection): Add tert-butanol (5 equiv) and reflux for 12h to get the N-Boc
amine. Deprotect with TFA/DCM (1:1) to get the primary amine.[1][2][3]

o Option B (Direct Hydrolysis): Add 2M HCI (10 mL) to the isocyanate solution and reflux for
1 hour.

« Isolation: Cool the aqueous layer (if Option B), wash with ether (to remove non-basic
impurities), then basify with 2M NaOH to pH 12. Extract with DCM (3x). Dry over Na2SOa
and concentrate to yield the primary amine oil.
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Phase 3: N,N-Dimethylation (Reductive Amination)

Objective: Synthesis of N,N-dimethyl-2-phenoxycyclopropanamine.

Rationale: The Eschweiler-Clarke reaction (Formic acid/Formaldehyde at reflux) is standard but
can be harsh. We recommend Sodium Cyanoborohydride (NaBHsCN) reductive amination for
milder conditions and higher yields.

Reagents:

2-Phenoxycyclopropanamine (1.0 equiv)

Formaldehyde (37% aq. solution, 5.0 equiv)

Sodium Cyanoborohydride (3.0 equiv)

Acetic Acid (catalytic, to adjust pH to ~5)

Acetonitrile/Methanol (solvent)

Protocol:

Mixing: In a RBF, dissolve 2-phenoxycyclopropanamine (2 mmol) in Acetonitrile (10 mL).

o Aldehyde Addition: Add Formaldehyde solution (10 mmol). Stir for 15 minutes to allow
imine/iminium formation.

e Reduction: Add NaBHsCN (6 mmol) in one portion.

e pH Adjustment: Add glacial acetic acid dropwise until the pH is approximately 5-6 (check
with wet pH paper). Caution: Do not make too acidic to avoid HCN generation.

 Stir: Stir at room temperature for 4 hours. Monitor by TLC (DCM/MeOH/NHs 90:9:1).
e Quench: Quench with 1M NaOH (10 mL) to basify to pH >10.

o Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine.[4]
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 Purification: Dry over MgSOa4 and concentrate. Purify via neutral alumina column or silica gel
(using 1% triethylamine in eluent to prevent streaking) to obtain the pure oil.

Workflow Visualization
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Figure 2: Step-by-step experimental workflow.
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Characterization & Quality Control

Parameter Expected Data Notes

) Amine oxidation can darken
Appearance Pale yellow to colorless oll
color. Store under Argon.

Cyclopropane protons: High
field multiplets (0.8-1.5
ppm).N-Methyls: Singlet

1H NMR (CDCls) CH attached to Oxygen is
approx 2.3-2.4 ppm

Diagnostic: The cyclopropane

) usually around 3.5-4.0 ppm.
(6H).Phenoxy: Aromatic

signals 6.9-7.3 ppm.[5]

Check for absence of M-14

MS (ESI+) [M+H]* peak matching MW + 1 ) )
(monomethyl) impurity.
- ) Low solubility in water unless
Solubility Soluble in DCM, MeOH, Et20.
converted to HCI salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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